The compound is identified by the CAS number 1252884-03-9 and has a molecular formula of with a molecular weight of 389.5 g/mol. It features a thienopyrimidine core linked to an acetamide group and an ethoxyphenyl moiety. This classification places it within a category of compounds that may exhibit pharmacological properties, particularly in areas such as anti-inflammatory or anti-cancer therapies .
The synthesis of N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several key steps:
Technical parameters such as temperature, solvent choice, and reaction time are crucial to optimizing yields and purity during synthesis. Specific methodologies may vary based on the desired stereochemistry and functional group compatibility.
The molecular structure of N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be analyzed using various techniques:
CCCn1c(SCC(=O)Nc2ccccc2OC)nc2ccsc2c1=O
, indicating its complex connectivity.
Molecular modeling software can provide insights into its three-dimensional conformation and potential interactions with biological targets.
N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can participate in several chemical reactions:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives.
The mechanism of action for N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully elucidated but may involve:
Research into its pharmacodynamics and pharmacokinetics will provide further insights into how this compound exerts its biological effects.
The physical and chemical properties of N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide include:
While specific data such as boiling point or melting point are not readily available from the sources reviewed, these properties are critical for understanding solubility and stability under varying conditions.
N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in:
Ongoing research will likely reveal additional therapeutic applications as well as insights into its efficacy and safety profiles in clinical settings.
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5